3-Allyl-2-hydroxy-4-methoxybenzaldehyde
Description
3-Allyl-2-hydroxy-4-methoxybenzaldehyde is a benzaldehyde derivative with a hydroxyl group at position 2, an allyl group at position 3, and a methoxy group at position 3. Its molecular formula is C₁₁H₁₂O₃ (calculated molecular weight: 192.19 g/mol). The compound’s structure combines electron-donating (methoxy, hydroxyl) and unsaturated (allyl) substituents, which may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-3-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-10(14-2)6-5-8(7-12)11(9)13/h3,5-7,13H,1,4H2,2H3 |
InChI Key |
JGYWPPJMGPCSMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-hydroxy-4-methoxybenzaldehyde typically involves the reaction of eugenol with formaldehyde in the presence of a catalyst. The reaction conditions often include the use of anhydrous magnesium chloride (MgCl2) and triethylamine (Et3N) in tetrahydrofuran (THF) as the solvent. The mixture is heated under reflux for 24 hours or until the starting materials are completely consumed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but may include additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Allyl-2-hydroxy-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Allyl-2-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-Allyl-2-hydroxy-4-methoxybenzaldehyde with structurally related benzaldehyde derivatives:
Key Observations :
- Solubility : The hydroxyl group at position 2 enhances hydrogen bonding compared to 3-methoxy-4-methylbenzaldehyde, which lacks polar substituents.
- Synthetic Accessibility : The synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde (76% yield via column chromatography ) suggests that similar purification methods may apply to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
